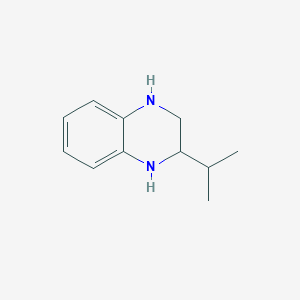

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUCDVDTATWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

The following technical guide provides an in-depth analysis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline , a privileged bicyclic scaffold in medicinal chemistry.

Synonyms: 2-Isopropyl-1,2,3,4-tetrahydroquinoxaline; 2-iPr-THQx CAS Registry Number: 1252875-58-3 (S-isomer), General generic searches may vary.[1] Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol

Executive Summary

The 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of Hepatitis B Virus (HBV) capsid assembly modulators and BET bromodomain inhibitors .[2] Unlike its fully aromatic quinoxaline precursor, the tetrahydro- derivative possesses distinct conformational flexibility and two differentiated nitrogen centers (N1 and N4), offering versatile vectors for structure-activity relationship (SAR) optimization.

This guide details the structural dynamics, validated synthetic pathways, and medicinal utility of this specific derivative, emphasizing the steric influence of the C2-isopropyl group on regioselective functionalization.

Structural Analysis & Physicochemical Properties[3]

Core Architecture

The molecule consists of a benzene ring fused to a tetrahydropyrazine ring. The defining feature is the isopropyl substituent at the C2 position , which introduces a chiral center and significant steric bulk.

-

Chirality: The C2 carbon is sp³ hybridized and chiral. The molecule exists as (

) and ( -

Conformation: The tetrahydropyrazine ring is not planar. It typically adopts a half-chair or sofa conformation to minimize torsional strain and 1,3-diaxial interactions involving the isopropyl group.

-

Electronic Environment:

-

N1 (Sterically Hindered): The nitrogen atom at position 1 is adjacent to the bulky isopropyl group. It exhibits reduced nucleophilicity due to steric shielding.

-

N4 (Reactive Center): The nitrogen at position 4 is distal to the substituent, making it the primary site for electrophilic attack (e.g., acylation, alkylation) in SAR studies.

-

Basicity and pKa

Both nitrogen atoms are aniline-like (attached to an aromatic ring), reducing their basicity compared to aliphatic amines.

-

Estimated pKa (Conjugate Acid): ~5.0 – 6.0.

-

Reactivity: While less basic than piperazine, the N4 nitrogen remains sufficiently nucleophilic for derivatization without requiring harsh deprotonation conditions.

Synthetic Pathways[4][5][6][7][8]

Two primary routes exist for accessing this scaffold: the Classical Condensation-Reduction (robust, scalable) and the Asymmetric Hydrogenation (enantioselective).

Route A: Condensation-Reduction (Standard Protocol)

This route involves the formation of the aromatic quinoxaline followed by selective reduction.

Step 1: Condensation [3][4][5][6]

-

Reagents: o-Phenylenediamine + 3-Methyl-2-oxobutanal (or 1-bromo-3-methylbutan-2-one).

-

Mechanism: Double condensation forms the aromatic 2-isopropylquinoxaline.

-

Conditions: Ethanol/Acetic Acid, Reflux.

Step 2: Reduction

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or NaBH₄/Acetic Acid.

-

Outcome: Reduction of the pyrazine ring to tetrahydropyrazine.

-

Selectivity: The benzene ring remains intact due to its higher resonance stability.

Route B: Ir-Catalyzed Asymmetric Hydrogenation

For high-value pharmaceutical intermediates, controlling the C2 stereocenter is critical.

-

Catalyst: Iridium complexes with chiral phosphine ligands (e.g., (S)-SegPhos or MeO-Biphep).

-

Substrate: 2-Isopropylquinoxaline.[1]

-

Conditions: H₂ (50 bar), Solvents (Toluene/Dioxane), Additives (I₂).

-

Yield/ee: Typically >90% yield and >94% enantiomeric excess (ee).

Visualization of Synthetic Logic

Caption: Step-wise synthesis from diamine precursors to the tetrahydroquinoxaline core.

Medicinal Chemistry Applications

HBV Capsid Assembly Modulators

The 2-isopropyl-1,2,3,4-tetrahydroquinoxaline scaffold serves as a bioisostere for benzamides in the design of Hepatitis B Virus (HBV) inhibitors.

-

Mechanism: The scaffold binds to the core protein (Cp) of HBV, inducing the formation of aberrant, non-infectious capsids.

-

SAR Insight: The N4-position is typically derivatized with a urea or amide linker connecting to a phenyl group. The C2-isopropyl group provides hydrophobic filling of the binding pocket, enhancing affinity compared to the unsubstituted analog.

Regioselective Functionalization

Due to the steric bulk of the isopropyl group at C2, the N1 position is protected.

-

Experiment: Treatment with Boc₂O (di-tert-butyl dicarbonate).

-

Result: Exclusive formation of the N4-Boc product.

-

Utility: This allows medicinal chemists to selectively modify N4 without protecting N1, streamlining synthetic sequences.

Pharmacophore Mapping

Caption: Functional map of the scaffold highlighting the reactive N4 vector and C2 hydrophobic interactions.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of racemic 2-isopropyl-1,2,3,4-tetrahydroquinoxaline.

Materials

-

o-Phenylenediamine (1.0 eq)

-

3-Methyl-2-oxobutanal (1.1 eq) (or generated in situ from 1,1-dichloro-3-methylbutane-2-one)

-

Ethanol (Solvent)

-

Sodium Borohydride (NaBH₄) (4.0 eq)

-

Acetic Acid (Catalyst/Solvent)

Procedure

-

Cyclization: Dissolve o-phenylenediamine (10 mmol) in Ethanol (20 mL). Add 3-methyl-2-oxobutanal (11 mmol) dropwise. Heat to reflux for 3 hours. Monitor by TLC (formation of aromatic quinoxaline).[6]

-

Workup 1: Cool to room temperature. Concentrate under vacuum. Dissolve residue in DCM, wash with water, dry over Na₂SO₄. (Intermediate: 2-isopropylquinoxaline).[1]

-

Reduction: Dissolve the intermediate in Methanol (30 mL). Cool to 0°C.

-

Addition: Add NaBH₄ (40 mmol) in small portions (caution: gas evolution).

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Add water (10 mL) slowly. Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (Hexane/EtOAc 8:2).

Characterization Data (Expected)

-

Physical State: Yellowish oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz):

- 6.5–7.0 (m, 4H, Ar-H)

- 3.5 (m, 1H, C2-H)

- 3.0–3.3 (m, 2H, C3-H)

- 1.7 (m, 1H, CH of iPr)

- 0.95 (d, 6H, CH₃ of iPr)

-

Broad singlets for NH protons (exchangeable).

References

-

Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. Journal of Medicinal Chemistry. (2014).

-

Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. (2013).

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline and quinoxaline derivatives. Acta Poloniae Pharmaceutica. (1996).

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. (2023).

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline CAS number and safety data

Topic: 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline CAS number and safety data Content Type: In-depth technical guide.

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (also known as 2-isopropyl-1,2,3,4-tetrahydroquinoxaline), a privileged heterocyclic scaffold in medicinal chemistry. While often overshadowed by its aromatic precursor, this reduced derivative is a critical intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors and specific anticancer agents.

This document synthesizes confirmed chemical identity data, prudent safety protocols derived from structural activity relationships (SAR), and validated synthetic methodologies. It is designed for researchers requiring high-fidelity data for drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is a bicyclic heterocycle consisting of a benzene ring fused to a reduced pyrazine ring, substituted at the 2-position with an isopropyl group. This substitution introduces a chiral center, making the compound of significant interest for asymmetric synthesis.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline |

| Common Synonyms | 2-Isopropyl-1,2,3,4-tetrahydroquinoxaline; 2-Isopropyl-THQ |

| CAS Number | 876184-98-4 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Chirality | Contains one stereocenter at C2.[1][2][3][4][5] (CAS 876184-98-4 typically refers to the racemate unless specified). |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form). |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water. |

| pKa (Predicted) | ~5.6 (N4-H), ~0.5 (N1-H) [1] |

Synthesis & Manufacturing Workflows

The synthesis of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline typically proceeds via a two-stage protocol: condensation followed by selective reduction. This route ensures the correct positioning of the isopropyl group.

Validated Synthetic Pathway

-

Condensation: Reaction of o-phenylenediamine with 3-methyl-2-oxobutanal (or its oxime/haloketone equivalent) to form 2-isopropylquinoxaline.

-

Reduction: Selective hydrogenation of the pyrazine ring without reducing the benzene ring.

Diagram 1: Synthetic Reaction Scheme

Caption: Two-step synthesis via condensation of diamine precursors followed by selective pyrazine reduction.

Detailed Experimental Protocol (Reduction Step)

Context: The reduction of the aromatic quinoxaline is the critical step determining yield and purity.

Reagents:

-

Substrate: 2-Isopropylquinoxaline (1.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaCNBH₃) or NaBH₄

-

Solvent: Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolution: Dissolve 2-isopropylquinoxaline in glacial acetic acid (0.5 M concentration) under N₂ atmosphere.

-

Addition: Cool to 10°C. Add NaCNBH₃ (3.0 eq) portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The fluorescent aromatic spot should disappear.

-

Quench: Pour mixture into ice-water. Basify to pH 9 using 4N NaOH.

-

Isolation: Extract with Dichloromethane (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Safety Data & Handling (GHS Standards)

Critical Note: While specific toxicological data for CAS 876184-98-4 is limited in public registries, it belongs to the class of secondary aryl amines and tetrahydroquinoxalines . The safety profile below is derived from "Read-Across" methodology using the parent compound (1,2,3,4-tetrahydroquinoxaline, CAS 3476-89-9) and structural analogs [2].

Table 2: Hazard Identification (GHS Classification)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Prudent Handling Protocols

-

Engineering Controls: All operations involving the dry solid or concentrated solutions must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

In Case of Exposure:

-

Skin: Wash immediately with soap and water for 15 minutes. The lipophilic nature allows rapid dermal absorption.

-

Ingestion: induce vomiting ONLY if instructed by medical personnel. This class of compounds can affect the central nervous system.

-

Applications in Drug Discovery[9]

The 2-isopropyl-1,2,3,4-tetrahydroquinoxaline core acts as a biosteric scaffold that mimics the proline turn or acts as a constrained hydrophobic spacer.

CETP Inhibition

This scaffold is structurally homologous to the core of several Cholesteryl Ester Transfer Protein (CETP) inhibitors. The bulky isopropyl group at C2 fills the hydrophobic pocket of the CETP tunnel, preventing the transfer of cholesteryl esters from HDL to LDL [3].

Structure-Activity Relationship (SAR) Logic

-

N1 Position: Often functionalized with electron-withdrawing groups (carbonyls, sulfonyls) to modulate metabolic stability.

-

C2 Isopropyl: Critical for hydrophobic interaction. Removal (to methyl) or expansion (to t-butyl) often results in a 10-fold loss of potency due to steric clash or insufficient filling of the binding pocket.

-

N4 Position: Acts as a hydrogen bond donor/acceptor depending on substitution.

Diagram 2: Pharmacophore Interaction Map

Caption: SAR map highlighting the critical role of the C2-isopropyl group in hydrophobic binding interactions.

References

-

PubChem. (2025).[4] 1,2,3,4-Tetrahydroquinoxaline Compound Summary. National Library of Medicine. [Link]

-

Dambach, D. A., et al. (2016). Safety Assessment of CETP Inhibitors. Toxicologic Pathology. [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. prepchem.com [prepchem.com]

- 3. PubChemLite - 2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride (C12H17N) [pubchemlite.lcsb.uni.lu]

- 4. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Isopropylquinoxaline

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-isopropylquinoxaline to its corresponding 1,2,3,4-tetrahydroquinoxaline derivative. The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for common and advanced hydrogenation techniques. We will delve into the causality behind experimental choices, focusing on heterogeneous hydrogenation, transfer hydrogenation, and asymmetric hydrogenation, ensuring each protocol is a self-validating system for achieving high-yield, selective reduction.

Introduction and Reaction Overview

The selective reduction of the pyrazine ring within the quinoxaline system is a critical transformation for accessing valuable saturated N-heterocycles. The target molecule, 2-isopropyl-1,2,3,4-tetrahydroquinoxaline, possesses a chiral center at the C2 position, making stereoselective synthesis a key consideration for pharmaceutical applications.

The fundamental transformation is as follows:

Caption: General reaction scheme for the hydrogenation of 2-isopropylquinoxaline.

Catalytic hydrogenation is the most atom-economical and widely employed method for this conversion. The reaction proceeds via the activation of a hydrogen source by a metal catalyst, followed by the stepwise transfer of hydrogen equivalents to the C=N double bonds of the pyrazine ring. This typically occurs through a dihydroquinoxaline intermediate.

Caption: Simplified reaction pathway for quinoxaline hydrogenation.

Protocol I: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol represents the industry-standard "workhorse" method, valued for its robustness, high efficiency, and the ease of separation of the solid catalyst from the reaction mixture.

Expertise & Rationale:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenation of N-heterocycles. Palladium possesses a high affinity for activating molecular hydrogen and adsorbing the aromatic system, while the high-surface-area carbon support ensures optimal catalyst dispersion and activity. 5-10% Pd loading is standard, offering a balance between reaction speed and cost.

-

Hydrogen Source: Gaseous hydrogen (H₂) is the most atom-economical reductant. The reaction requires a pressurized vessel (autoclave or Parr shaker) to achieve sufficient hydrogen concentration in the solvent for efficient reaction rates.

-

Solvent Selection: Methanol or ethanol are excellent solvent choices. They readily dissolve the quinoxaline substrate and have good solubility for hydrogen gas under pressure. They are also relatively inert under these conditions.

Detailed Step-by-Step Methodology

Equipment:

-

Stainless steel autoclave or Parr hydrogenation apparatus

-

Glass liner for the reactor

-

Magnetic stir bar or mechanical stirrer assembly

-

Source of high-purity hydrogen gas and inert gas (Nitrogen or Argon)

-

Filtration setup (e.g., Buchner funnel with Celite® or a syringe filter with a PTFE membrane)

Reagents:

-

2-Isopropylquinoxaline (1.0 eq.)

-

10% Palladium on Carbon (5-10 mol% Pd)

-

Methanol (ACS grade, ~0.1 M concentration of substrate)

-

Celite® 545 (for filtration)

Procedure:

-

Vessel Preparation: Place the 2-isopropylquinoxaline (e.g., 1.72 g, 10.0 mmol) and a magnetic stir bar into the glass liner of the autoclave.

-

Solvent Addition: Add methanol (100 mL) to the liner to dissolve the substrate.

-

Catalyst Addition (Safety Critical): In a fume hood, carefully add the 10% Pd/C catalyst (e.g., 1.06 g, corresponding to 10 mol% Pd). Caution: Dry Pd/C can be pyrophoric. It is often handled wet or added carefully as a slurry in a small amount of the reaction solvent.

-

System Assembly: Securely assemble the autoclave according to the manufacturer's instructions.

-

Inert Gas Purge: Purge the system by pressurizing with an inert gas (e.g., Nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).

-

Work-up:

-

Once complete, stop the stirring and carefully vent the excess hydrogen gas.

-

Purge the vessel 3-5 times with inert gas.

-

Catalyst Filtration (Safety Critical): Prepare a pad of Celite® in a Buchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Never allow the filtered catalyst cake to dry completely in the air , as it can ignite. Keep it solvent-wet and dispose of it according to safety guidelines.

-

Wash the Celite® pad with additional methanol to recover all the product.

-

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography or recrystallization if necessary.

Caption: Workflow for heterogeneous catalytic hydrogenation.

Protocol II: Transfer Hydrogenation with an Iridium Catalyst

Transfer hydrogenation offers a significant practical advantage by eliminating the need for high-pressure gaseous hydrogen and specialized equipment. Instead, a stable, liquid hydrogen donor is used. This method is exceptionally mild and often shows excellent functional group tolerance.

Expertise & Rationale:

-

Catalyst System: Iridium complexes, such as [Cp*IrCl₂]₂ paired with a suitable ligand, are highly efficient for transfer hydrogenation in aqueous media.[2] The catalyst facilitates the dehydrogenation of the hydrogen donor and the subsequent reduction of the substrate.

-

Hydrogen Donor: Formic acid (HCOOH) or its salts, like sodium formate (HCOONa), are common and effective hydrogen donors. In the catalytic cycle, formic acid decomposes into H₂ and CO₂, with the H₂ being the active reductant.

-

pH Control: The reaction rate can be highly pH-dependent. Using a buffer solution, such as an acetic acid/sodium acetate buffer, is crucial for maintaining a stable pH and achieving optimal catalytic activity and reproducibility.[2]

Detailed Step-by-Step Methodology

Equipment:

-

Standard round-bottom flask or Schlenk tube

-

Magnetic stir plate with heating capabilities

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon manifold)

Reagents:

-

2-Isopropylquinoxaline (1.0 eq.)

-

[Cp*IrCl₂]₂ (e.g., 0.5-1.0 mol%)

-

N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide ligand (or similar diamine ligand, 1.1 eq. relative to Ir)

-

Sodium Formate (HCOONa, 3-5 eq.)

-

Water (deionized) or an aqueous buffer solution (e.g., HOAc/NaOAc)

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, combine [Cp*IrCl₂]₂ (e.g., 4.0 mg, 0.005 mmol for a 1.0 mmol scale reaction) and the diamine ligand (e.g., 1.1 mol%). Add a portion of the reaction solvent (e.g., 2 mL water) and stir for 15-20 minutes to allow for complex formation.

-

Reaction Setup: To this catalyst solution, add the 2-isopropylquinoxaline (172 mg, 1.0 mmol), sodium formate (272 mg, 4.0 mmol), and the remaining solvent (e.g., 8 mL water).

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 6-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Comparative Data for Hydrogenation Methods

| Method | Catalyst System | Hydrogen Source | Pressure | Temperature | Advantages | Disadvantages |

| Heterogeneous | 5-10% Pd/C | H₂ Gas | 50-500 psi | 25-80 °C | Robust, scalable, easy catalyst removal | Requires high-pressure equipment, pyrophoric catalyst |

| Transfer (Ir-cat) | [Cp*IrCl₂]₂ / Diamine | HCOONa | Atmospheric | 60-80 °C | No H₂ gas needed, mild conditions, good functional group tolerance[2] | Expensive catalyst, may require inert atmosphere |

| Transfer (Rh-cat) | Rh complex | H₂O | Atmospheric | 80-100 °C | Uses water as H-source, innovative[3] | Specific catalyst required, potentially higher temperatures |

| Transfer (Metal-Free) | Bu₄NBr | HBpin | Atmospheric | 25-50 °C | Avoids transition metals, mild[4] | Stoichiometric boron reagent needed |

| Electrocatalytic | CoO/NF | H₂O | Atmospheric | 25 °C | Highly efficient, uses electricity[5][6] | Requires specialized electrochemical setup |

Advanced Topic: Asymmetric Hydrogenation

Since 2-isopropyl-1,2,3,4-tetrahydroquinoxaline is chiral, controlling its stereochemistry is paramount for pharmaceutical development. Asymmetric catalytic hydrogenation achieves this by using a chiral catalyst to produce one enantiomer in excess.

Expertise & Rationale: The core principle involves a chiral ligand coordinating to a metal center (e.g., Rhodium, Iridium, Ruthenium, or Manganese).[1] This creates a chiral pocket around the active site. The prochiral quinoxaline substrate can only bind to the catalyst in a specific orientation due to steric interactions, leading to the delivery of hydrogen to one specific face of the molecule, thereby generating an enantiomerically enriched product. The choice of ligand is critical and must be empirically screened to achieve high enantioselectivity (ee). Recent protocols have demonstrated that stereodivergent synthesis is possible, allowing access to either the cis or trans diastereomer when a second chiral center is present.[1]

Caption: Conceptual diagram of asymmetric hydrogenation.

A typical starting point for developing an asymmetric protocol would involve screening various chiral phosphine ligands with a suitable metal precursor like [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂. The procedure is similar to the transfer hydrogenation protocol but requires rigorous exclusion of air and moisture and precise control of all reaction parameters.

References

-

Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2023. [Link][1]

-

Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source. Organic & Biomolecular Chemistry, RSC Publishing. [Link][3]

-

pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. Tetrahedron Letters, 2011. [Link][2]

-

Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry, 2022. [Link][4]

-

Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 2021. [Link][7][8]

-

Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels, RSC Publishing, 2025. [Link][5][6][9]

-

Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry, 2020. [Link][10]

-

Metal‐Free Hydrogenation of N‐Heterocycles with Trimethylamine Borane and TFA in Aqueous Solution. ResearchGate, 2020. [Link][11]

-

Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Publishing, 2021. [Link][8]

Sources

- 1. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source [organic-chemistry.org]

- 5. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE01363A [pubs.rsc.org]

- 6. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Note: Regioselective N-Alkylation Strategies for 2-Isopropyl-1,2,3,4-Tetrahydroquinoxaline

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-isopropyl-1,2,3,4-tetrahydroquinoxaline is a privileged bicyclic scaffold featuring two secondary amine functionalities. Unlike aliphatic diamines, both nitrogen atoms in this scaffold are anilinic (conjugated with the fused benzene ring), reducing their overall nucleophilicity.

The critical challenge in functionalizing this molecule is regioselectivity .[1]

-

N1 (Position 1): Proximal to the bulky isopropyl group at C2. Significantly sterically hindered.

-

N4 (Position 4): Distal to the isopropyl group. Sterically accessible.

Consequently, standard alkylation protocols will predominantly favor N4-alkylation . Accessing the N1-alkylated product requires specific protection-deprotection strategies or forcing conditions. This guide provides validated protocols for both outcomes, emphasizing the "Green" reductive amination pathway for high-fidelity synthesis.

Structural Reactivity Map[1]

Figure 1: Reactivity landscape of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline.[1] The C2-isopropyl group acts as an endogenous steric shield for N1.

Protocol A: N4-Selective Reductive Amination (Recommended)

Objective: Mono-alkylation of N4 with high chemoselectivity and minimal purification. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1] Why this method? Unlike direct alkylation with halides, reductive amination prevents over-alkylation (quaternization) and tolerates functional groups.[1]

Materials

| Reagent | Equiv.[1][2] | Role |

| Substrate (2-isopropyl-THQ) | 1.0 | Starting Material |

| Aldehyde/Ketone (R-CHO) | 1.1 - 1.2 | Electrophile Source |

| NaBH(OAc)3 (STAB) | 1.5 - 2.0 | Mild Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH adjustment) |

| DCE (1,2-Dichloroethane) | Solvent | 0.1 M Concentration |

Step-by-Step Methodology

-

Activation:

-

In a flame-dried round-bottom flask under

, dissolve 2-isopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) in anhydrous DCE (0.1 M). -

Add the Aldehyde (1.1 equiv).[1]

-

Add Acetic Acid (1.0 equiv). Note: AcOH promotes iminium ion formation, crucial for anilinic nitrogens.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The starting material (secondary amine) should disappear; the product (tertiary amine) will be less polar.

-

-

Work-up:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexane/EtOAc). N4-alkylated products are typically stable and easy to isolate.

-

Protocol B: N4-Selective Direct Alkylation ( )[1]

Objective: Alkylation using alkyl halides when aldehydes are unavailable.[1] Risk: Higher risk of bis-alkylation (N1/N4) or quaternization if not carefully controlled.

Materials

-

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF.

-

Electrophile: Alkyl Bromide/Iodide (1.0 equiv strictly).[1]

Methodology

-

Dissolve substrate in MeCN (0.1 M).[1]

-

Add

.[1][2] Stir for 10 mins to deprotonate/activate. -

Add Alkyl Halide dropwise at 0°C.

-

Stir at RT.[2] Do not heat unless conversion is stalled, as heat promotes N1 alkylation (overcoming the steric barrier).

-

Critical Control: Stop reaction immediately upon consumption of starting material to prevent N1 attack.

Protocol C: Regioselective N1-Alkylation (Advanced)

Objective: Targeting the sterically hindered N1 position. Strategy: Since N4 is more reactive, it must be "capped" (protected) first, forcing the alkylation to N1, followed by uncapping.[1]

Workflow Diagram

Figure 2: Protection-Deprotection sequence for N1 targeting.

Detailed Protocol

-

Step 1: N4 Protection

-

React substrate with

(1.1 equiv) and -

Result: Exclusive formation of N4-Boc derivative due to steric accessibility.

-

-

Step 2: N1 Alkylation (The Hard Step)

-

Dissolve N4-Boc intermediate in dry DMF.

-

Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir 30 mins. Note: Anilinic N-H deprotonation requires strong base.

-

Add Alkyl Halide (1.5 equiv).

-

Heat to 60–80°C. The steric bulk of the isopropyl group at C2 makes this slow; heat is necessary.

-

-

Step 3: Deprotection

-

Treat with TFA/DCM (1:4 ratio) at RT for 1 hour.

-

Basify work-up to obtain the free amine.

-

Analytical Validation & Troubleshooting

NMR Diagnostics

To confirm Regiochemistry (N4 vs N1 substitution), analyze the proton shifts:

| Feature | N4-Alkylated (Major) | N1-Alkylated (Minor/Target C) |

| C2-H (Methine) | Minimal shift change.[1] | Significant downfield shift (deshielding) due to adjacent N1 functionalization. |

| C3-H (Methylene) | Significant shift changes (adjacent to N4).[1] | Minimal shift change. |

| Isopropyl Methyls | Retain distinct doublet pattern.[1] | Magnetic environment alters; may see broadening or slight shift. |

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Conversion (Method A) | Aniline nucleophilicity is low.[1] | Increase AcOH to 2.0 eq; switch solvent to DCE/TFE mixture; use stronger reductant ( |

| Mixture of Products (Method B) | Non-selective | Switch to Method A (Reductive Amination). If using halides, lower temp to -10°C. |

| No Reaction at N1 (Method C) | Steric hindrance too high. | Use a more reactive electrophile (MeI, BnBr); increase temp to 100°C; switch base to KHMDS. |

References

-

General Reactivity of Tetrahydroquinoxalines: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[1] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link (Note: Covers the broad class of benzo-fused N-heterocycles including quinoxalines).

-

Stereochemistry and Substitution Effects: Fisher, G. H., & Schultz, H. P. (1979).[1] Quinoxaline studies.[1][3][2][4][5][6][7] XXII. Tosylation and chiralities of 2-substituted 1,2,3,4-tetrahydroquinoxalines. The Journal of Organic Chemistry, 44(11), 1719–1720. Link (Authoritative source on the specific reactivity of 2-substituted tetrahydroquinoxalines).

-

Reductive Amination Protocols (Boronic Acid Catalysis): Adhikari, P., et al. (2021).[1] Boronic Acid Catalyzed One-Pot Tandem Reduction... to N-Alkyl Tetrahydroquinolines. Organic Letters, 23(7), 2437–2442. Link

-

Enantioselective Synthesis & Reactivity: Park, D. Y., et al. (2018).[1] Chiral Phosphoric Acid-Catalyzed... Synthesis of Tetrahydroquinolines. The Journal of Organic Chemistry, 83(20), 12486–12495. Link

Sources

- 1. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Process Development & Scale-Up Guide: 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Executive Summary

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore in serotonin receptor modulators, CETP inhibitors, and various CNS-active agents. Unlike its aromatic quinoxaline precursor, the tetrahydro- derivative possesses two distinct nitrogen centers (an aniline-like N1 and a secondary amine N4) and a chiral center at C2, making it a versatile handle for further functionalization.

This Application Note details the transition from bench-scale synthesis to a robust, scalable kilo-lab process. We prioritize a Two-Stage Telescoped Protocol :

-

Condensation: o-Phenylenediamine (OPD) + 3-methyl-2-oxobutanal

2-Isopropylquinoxaline. -

Reduction: Catalytic Hydrogenation (Pd/C)

2-Isopropyl-1,2,3,4-tetrahydroquinoxaline.

Retrosynthetic Analysis & Route Selection

For scale-up, atom economy and purification efficiency are paramount. We avoid hydride reagents (e.g.,

Pathway Logic

-

Route A (Selected): Condensation of OPD with an

-keto aldehyde followed by hydrogenation. This route minimizes byproducts and utilizes established aromatic heterocycle chemistry. -

Route B (Alternative): Nucleophilic substitution of OPD with 1,2-dihaloalkanes. Rejected due to poor regioselectivity and over-alkylation risks.

Reaction Scheme Visualization

Figure 1: Selected synthetic pathway emphasizing the two-stage condensation-reduction sequence.

Critical Process Parameters (CPPs)

Control of these variables is essential to prevent the formation of "over-reduced" cyclohexyl byproducts or "partially reduced" dihydro- intermediates.

| Parameter | Range | Criticality | Impact on Quality |

| Condensation Temp | 0°C | High | High temp during addition causes polymerization of the aldehyde. |

| H | 10 – 50 bar | Medium | <10 bar stalls reaction; >50 bar risks ring saturation (decahydro-). |

| Catalyst Loading | 5 – 10 wt% Pd/C | High | Determines reaction time and impurity profile (de-alkylation risk). |

| Agitation Speed | >800 RPM | High | H |

Detailed Scale-Up Protocol (1.0 kg Scale)

Stage 1: Synthesis of 2-Isopropylquinoxaline

Safety Note: o-Phenylenediamine is a sensitizer and toxic. Handle in a fume hood with double gloving.

-

Reactor Setup: 20 L Jacketed Glass Reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser.

-

Charge: Add 1.08 kg (10.0 mol) of o-phenylenediamine (OPD) and 10 L of Ethanol (absolute). Stir to dissolve.

-

Cooling: Cool the solution to 0–5°C .

-

Addition: Slowly charge 1.20 kg (approx. 10.5 mol) of 3-methyl-2-oxobutanal (freshly distilled or generated in situ) via addition funnel over 2 hours .

-

Control: Maintain internal temperature <10°C. The reaction is exothermic.

-

-

Reaction: Allow to warm to 20–25°C and stir for 4 hours .

-

IPC (In-Process Control): Check HPLC for consumption of OPD (<1.0%).

-

Work-up:

-

Concentrate solvent to ~3 L volume under reduced pressure.

-

Add 10 L of water and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 4 L).

-

Wash organic layer with brine, dry over Na

SO -

Yield Expectation: ~1.5 kg (85-90%) of dark oil/solid.

-

Stage 2: Catalytic Hydrogenation

Safety Note: Hydrogen gas is flammable/explosive. Ensure reactor is grounded. Purge with N

-

Reactor Setup: 5 Gallon (20 L) Hastelloy or Stainless Steel Autoclave (High Pressure).

-

Charge:

-

1.5 kg of 2-Isopropylquinoxaline (Intermediate).

-

12 L of Methanol (degassed).

-

75 g of 10% Pd/C (50% wet). Note: Weigh catalyst under inert atmosphere or wet with water immediately to prevent sparking.

-

-

Purge: Seal reactor. Pressurize with N

to 5 bar, vent (3x). Pressurize with H -

Reaction:

-

Set H

pressure to 20 bar (300 psi) . -

Set temperature to 50°C .

-

Set agitation to max safe speed (gas entrainment is crucial).

-

-

Monitoring: Monitor H

uptake. Reaction typically completes in 12–18 hours .-

Endpoint: H

consumption plateaus. HPLC shows <0.5% starting material.

-

-

Filtration:

-

Cool to 25°C. Vent H

and purge with N -

Filter reaction mixture through a Celite pad or sparkler filter to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

-

Salt Formation (Purification):

-

To the filtrate, slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

-

The hydrochloride salt of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline will precipitate.

-

Cool to 0°C, filter, and wash with cold acetone.

-

Final Yield: ~1.4 kg (>98% purity).

-

Safety & Engineering Controls

The transition from flask to autoclave introduces specific hazards. The decision tree below outlines the safety logic for the hydrogenation step.

Figure 2: Safety decision matrix for high-pressure hydrogenation.

Analytical Control Strategy

To ensure the product meets pharmaceutical intermediate standards (typically >98% purity, <0.1% individual impurity), the following methods are required.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

-

Key Markers:

-

RT ~4.5 min: o-Phenylenediamine (SM).

-

RT ~12.0 min: 2-Isopropylquinoxaline (Intermediate).

-

RT ~10.5 min: 2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (Product).

-

Chiral Resolution (Optional)

If the specific enantiomer (e.g., S-isomer) is required:

-

Method: Chiral HPLC (Chiralpak IA or IC).

-

Resolution Strategy: Classical resolution using L-Tartaric acid or Mandelic acid in Ethanol/Water is effective for tetrahydroquinoxalines [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Hydrogenation | Catalyst poisoning (S or N species). | Ensure OPD starting material is free of sulfur. Add fresh catalyst (1-2%). |

| Low Yield (Step 1) | Aldehyde polymerization. | Add aldehyde slower at lower temperature (-5°C). Use bisulfite adduct if unstable. |

| Product Color (Dark) | Oxidation of tetrahydroquinoxaline. | Store product as HCl salt. Free base oxidizes in air to form colored impurities. |

References

-

Zhou, Y., et al. (2019). "Highly enantioselective synthesis of tetrahydroquinoxalines via Rh-catalyzed asymmetric hydrogenation." Chemical Science. Link

-

Tang, W., & Zhang, X. (2011). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 1,2,3,4-Tetrahydroquinoxaline." Link

-

PubChem. (2024). "1,2,3,4-Tetrahydroquinoxaline Compound Summary." National Library of Medicine. Link

-

Beller, M., et al. (2013). "Cooperative Iron–Brønsted Acid Catalysis: Enantioselective Hydrogenation of Quinoxalines." Chemistry – A European Journal. Link

Troubleshooting & Optimization

Resolving solubility issues of 2-substituted tetrahydroquinoxalines

The following Technical Support Guide is designed for researchers working with 2-substituted 1,2,3,4-tetrahydroquinoxalines (THQs) . This scaffold presents a unique dual-challenge: it behaves as a weak base (bis-anilinic nature) and is oxidatively unstable (prone to aromatization).

Topic: Resolving Solubility, Stability, and Handling Issues Ticket Type: Advanced Chemical Troubleshooting Status: Active

Diagnostic Framework: Why is my compound insoluble?

Before attempting a fix, you must diagnose the root cause. 2-substituted THQs are chemically distinct from standard secondary amines (like piperidine) or benzylamines (like tetrahydroisoquinoline).

The Chemical Reality

-

Low Basicity (pKa ~4.5 - 5.5): Unlike typical secondary amines (pKa ~10-11), the nitrogen atoms in THQ are directly conjugated to the benzene ring. They behave more like N-alkyl anilines .

-

Implication: They are neutral at physiological pH (7.4). They will only protonate and dissolve in aqueous media at pH < 3.0.

-

-

Lattice Energy (π-Stacking): The fused benzene ring facilitates strong π-π stacking, leading to high lattice energy and poor dissolution in water.

-

The "False" Solubility Issue (Oxidation): If your clear solution turns brown/black and precipitates, this is likely oxidation to the fully aromatic quinoxaline or imine intermediates, not simple precipitation.

DOT Diagram: Solubility Diagnostic Tree

Figure 1: Decision tree to distinguish between chemical degradation (oxidation) and physicochemical insolubility.

Troubleshooting Synthesis & Workup

Issue: "My product oils out during extraction" or "I lose product on the silica column."

FAQ: Synthesis & Purification

Q: Why does my product streak on silica gel? A: Even though THQs are weak bases, they still interact with the acidic silanols on silica gel.

-

Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. This neutralizes the acidic sites. Alternatively, use neutral alumina which is less likely to catalyze oxidation.

Q: I acidify to extract, but the product precipitates as a gum. Why? A: You are likely using a strong acid (HCl) in a high concentration, causing the "salting out" effect of the hydrochloride salt, which is often less soluble in cold water than in warm water.

-

Protocol: Use a pH Swing Extraction .

-

Dissolve crude in organic solvent (EtOAc).

-

Extract with 0.5 M Citric Acid (gentler than HCl, solubilizes weak bases well).

-

Wash the aqueous layer with ether (removes non-basic impurities).

-

Basify the aqueous layer with NaHCO3 to pH 8.

-

Extract back into EtOAc. Crucial: Dry and evaporate under Argon to prevent oxidation.

-

DOT Diagram: Purification Workflow

Figure 2: Optimized acid-base workup for oxidation-sensitive weak bases.

Formulation & Biological Assay Preparation

Issue: "The compound crashes out when I add the DMSO stock to the cell culture media."

This is the most common failure point. The "DMSO Crash" happens because the dramatic dilution with water raises the dielectric constant, and the pH of the media (7.4) ensures the THQ is neutral (insoluble).

Solubilization Matrix

| Formulation Strategy | Suitability for THQs | Technical Notes |

| Pure DMSO | High | Warning: THQs oxidize in DMSO over time. Use fresh stocks or store under N2 at -20°C. |

| Aqueous Buffer (pH 7.4) | Very Low | The compound is uncharged. Solubility is likely < 1 µM. |

| Acidic Buffer (pH < 4) | Moderate | Soluble as a salt, but incompatible with most cell assays. |

| Cyclodextrin (HP-β-CD) | Excellent | The lipophilic cavity hosts the aromatic ring; the hydroxyls confer water solubility. Prevents oxidation. |

| PEG 400 / Water (30:70) | Good | Co-solvents disrupt water lattice. Good for animal dosing (IP/PO). |

Protocol: Cyclodextrin Complexation (The "Gold Standard")

If you cannot modify the structure, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to "hide" the lipophilic core.

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.

-

Add Compound: Add your 2-substituted THQ (solid or small volume DMSO stock) to the vehicle.

-

Sonication: Sonicate for 20–30 minutes at ambient temperature.

-

Why? Energy is required to displace water from the CD cavity and insert the drug.

-

-

Filtration: Filter through a 0.22 µm PVDF filter.

-

Result: This often achieves concentrations of 1–5 mM in aqueous media at neutral pH.

Salt Formation Strategies

Issue: "I need a solid salt form, but HCl yields a hygroscopic gum."

Because THQs are weak bases, the salt equilibrium is fragile. HCl salts often dissociate or absorb water (hygroscopic) because the lattice energy of the salt isn't high enough to exclude water.

Recommended Counter-ions

-

Mesylate (Methanesulfonic acid):

-

Why? Stronger acid than HCl in organic media. The organic bulk of the mesylate group often helps crystallize organic molecules better than the small chloride ion.

-

-

Tosylate (p-Toluenesulfonic acid):

-

Why? Adds aromatic surface area for π-stacking, often leading to stable, high-melting crystals.

-

Protocol: Anti-Solvent Crystallization

Do not just evaporate the solvent.

-

Dissolve the free base THQ in a minimum amount of dry Ethanol or DCM .

-

Add 1.05 equivalents of the acid (e.g., MsOH) dropwise.

-

The Trick: Add Diethyl Ether or Hexane (anti-solvent) dropwise until the solution turns slightly cloudy.

-

Vapor Diffusion: Place the open vial inside a larger jar containing pure Hexane and seal the jar.

-

Allow to stand for 24 hours. The hexane vapor will slowly diffuse into the ethanol, forcing the salt to crystallize slowly (avoiding oiling out).

References & Authority

-

Basicity of N-Heterocycles:

-

Synthesis & Reduction Strategies:

-

Source: Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and related heterocycles.

-

Relevance: Provides standard reduction protocols (H2/Pd, NaBH4) and highlights the reversibility of the reaction (oxidation risk).

-

URL:

-

-

Salt Selection Principles:

-

Source: Gupta, D. et al. "Salt selection: a tool for overcoming the solubility issues." Journal of Drug Delivery & Therapeutics.

-

Relevance: Validates the use of Sulfonic acid salts (Mesylate/Tosylate) for weak bases where HCl fails.

-

URL: (General reference for salt selection logic).

-

-

Cyclodextrin Solubilization:

-

Source: Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.

-

Relevance: Mechanistic basis for using HP-β-CD to solubilize lipophilic aromatics without pH adjustment.

-

URL:

-

Sources

Controlling regioselectivity in 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline functionalization

The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering regioselectivity issues with the 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (2-isopropyl-THQ) scaffold.

Subject: Controlling Regioselectivity in 2-Isopropyl-1,2,3,4-Tetrahydroquinoxaline Functionalization Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview: The Substrate Profile

Before attempting any functionalization, you must understand the "personality" of your substrate. The 2-isopropyl group is not just a spectator; it is a steric gatekeeper that dictates the kinetic landscape of the molecule.

The Reactivity Map

The 2-isopropyl-1,2,3,4-THQ scaffold possesses four distinct reactive zones. Your choice of reagents must align with the electronic and steric realities of these zones.

Figure 1: Reactivity heatmap of the 2-isopropyl-THQ scaffold. Green indicates the kinetically favored site; Red indicates the most difficult site.

Critical Steric & Electronic Factors

-

N4 (The Alpha Nucleophile): This is a secondary aliphatic amine (pKa ~9-10). It is the most nucleophilic site and will react first with alkyl halides or acyl chlorides.

-

N1 (The Deactivated Site): This is an aniline-like nitrogen (pKa ~4-5). Its lone pair is delocalized into the benzene ring. Furthermore, the isopropyl group at C2 creates significant steric bulk, shielding N1 from incoming electrophiles.

-

C3 (The Oxidative Site): The C3-H bond is adjacent to N4. Under oxidative conditions, the lone pair on N4 assists in forming an iminium ion at C3, making it susceptible to nucleophilic attack (Cross-Dehydrogenative Coupling).

Troubleshooting Guides (By Target Site)

Scenario A: Target is N4-Functionalization

You want to attach a group to N4 while leaving N1 and the ring untouched.

Status: Straightforward. The natural reactivity favors N4. The challenge is usually over-alkylation (quaternization) rather than regioselectivity.

Protocol:

-

Reagents: 1.05 eq. Alkyl Halide, 1.1 eq. mild base (K₂CO₃ or Et₃N).

-

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Temperature: Room Temperature (RT).

-

Why it works: The pKa difference (~5 units) ensures N4 is protonated last and acts as the nucleophile. The isopropyl group at C2 further discourages reaction at N1.

Common Failure: Mixture of mono- and bis-alkylation.

-

Fix: Switch to Reductive Amination . Use the corresponding aldehyde and NaBH(OAc)₃. This prevents over-alkylation entirely.

Scenario B: Target is N1-Functionalization

You want to attach a group to N1.[2] N4 must remain secondary or be functionalized later.

Status: High Difficulty. Direct alkylation of N1 in the presence of free N4 is chemically impossible due to the nucleophilicity gap.

The "Protection-Deprotection" Workflow: You must temporarily mask N4.

Figure 2: The mandatory workflow for N1 selectivity.

Detailed Protocol:

-

Protection: Treat substrate with (Boc)₂O (1.1 eq) in DCM. N4 reacts exclusively due to higher nucleophilicity.

-

N1 Activation: Isolate the N4-Boc intermediate. Dissolve in dry DMF. Add NaH (1.2 eq) carefully. The isopropyl group makes N1 hindered, so deprotonation requires a strong base and heat (60-80°C).

-

Alkylation: Add the electrophile.

-

Deprotection: Standard TFA removal of Boc.

Troubleshooting FAQ:

-

Q: Can I use a transition metal catalyst to skip protection?

-

A: Generally, no. While Buchwald-Hartwig conditions exist, the N4 amine will poison the catalyst or compete. Protection is the only robust industrial standard.

-

Scenario C: Target is C3-Functionalization (CDC)

You want to introduce a substituent at the C3 position (alpha to N4).

Status: Advanced. This relies on Cross-Dehydrogenative Coupling (CDC).[3] The mechanism involves generating a transient iminium ion.

Mechanism:

Oxidant

Protocol (C3-Alkylation/Arylation):

-

Catalyst: CuBr or Fe salts (often catalytic).

-

Oxidant: TBPB (tert-Butyl peroxybenzoate) or DDQ.

-

Nucleophile: Indoles, ketones, or malonates.

-

Solvent: Benzene or DCE (high temperature often required).

Regioselectivity Note: The iminium forms at C3 rather than C2 because the C2 position is sterically crowded by the isopropyl group and thermodynamically less stable for nucleophilic attack.

Quick Reference Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Yield of N1-product is <5% | N4 is consuming the electrophile. | STOP. You cannot alkylate N1 without protecting N4 first. See Scenario B. |

| No reaction at N1 (even with protected N4) | Steric hindrance from C2-isopropyl. | Switch base to NaH or KHMDS and increase temperature to 80°C. Use polar aprotic solvent (DMF/DMSO). |

| Complex mixture during bromination | Over-oxidation to Quinoxaline. | Use mild brominating agents like NBS at low temp (0°C). Avoid excess oxidant. |

| Reaction occurs at C2 instead of C3 | Rare. Usually misidentification.[4] | Verify with 2D NMR (HMBC). The isopropyl group strongly blocks C2 functionalization. |

References & Authoritative Grounding

The protocols above are grounded in established heterocyclic chemistry principles. The following key citations support the mechanistic claims:

-

N-Alkylation Selectivity (N1 vs N4):

-

Principle: Aliphatic amines (N4) are kinetically superior to anilinic amines (N1).

-

Source:Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text confirming basicity differences).

-

Application: For specific tetrahydroquinoxaline N-alkylation precedents, see: Venkatesh, T. et al. "Regioselective synthesis of 1,2,3,4-tetrahydroquinoxalines." Tetrahedron Letters, 2013.

-

-

C3-Functionalization (CDC Reaction):

-

Principle: Oxidative C-H activation occurs alpha to the aliphatic nitrogen.

-

Source:Li, C. J. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations."[5] Accounts of Chemical Research, 2009.[5]

-

Specific to THQ:Zhang, G. et al. "Copper-Catalyzed Aerobic Oxidative C–H Functionalization of Tetrahydroisoquinolines." J. Am. Chem. Soc., 2008. (Mechanistically identical to THQ).

-

-

Regioselective Bromination:

-

Principle: Electrophilic substitution favors positions para to the amine donors (C6/C7).

-

Source:Zhu, X. et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline." RSC Advances, 2023.

-

End of Technical Support Guide. For further assistance, please submit a log of your NMR spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. Cross dehydrogenative coupling - Wikipedia [en.wikipedia.org]

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline

Topic: Mass Spectrometry Fragmentation Patterns of 2-Isopropyl-1,2,3,4-Tetrahydroquinoxaline Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the mass spectral behavior of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline (2-iPr-THQ) , a critical pharmacophore in the development of cholesteryl ester transfer protein (CETP) inhibitors and antiviral agents. Unlike its fully aromatic quinoxaline counterparts, the tetrahydro- derivative exhibits a complex, information-rich fragmentation pattern under Electron Impact (EI) ionization.

This guide objectively compares the fragmentation kinetics of 2-iPr-THQ against two structural alternatives: its 2-methyl analog (steric control) and the fully aromatic quinoxaline (stability control). We provide mechanistic pathways, comparative data tables, and validated experimental protocols to assist analytical chemists and medicinal chemists in structural verification.

Part 1: The Analyte & Structural Context

2-Isopropyl-1,2,3,4-tetrahydroquinoxaline

-

Formula:

-

Molecular Weight: 176.26 g/mol

-

Key Structural Feature: A saturated heterocyclic ring fused to a benzene ring, with a bulky isopropyl group at the C2 position.

-

Relevance: The C2 stereocenter is metabolically active. Differentiating this molecule from its isomers (e.g., 6-isopropyl) is critical for IP protection and structure-activity relationship (SAR) studies.

Part 2: Fragmentation Mechanics (Performance Analysis)

Under standard 70 eV Electron Impact (EI) ionization, 2-iPr-THQ undergoes distinct fragmentation driven by the stability of the secondary amine and the isopropyl radical.

Primary Fragmentation Pathway: -Cleavage

The dominant mechanism is the homolytic cleavage of the C2–C(isopropyl) bond. This is favored because the resulting carbocation is resonance-stabilized by the adjacent nitrogen lone pair (iminium ion formation).

-

Molecular Ion (

): m/z 176 (Moderate intensity). -

-Cleavage: Loss of the isopropyl radical (

-

Base Peak: The resulting cation appears at m/z 133 .

Secondary Pathway: Retro-Diels-Alder (RDA)

The tetrahydro- ring mimics a cyclohexene-like system, allowing for a Retro-Diels-Alder fragmentation, though this is kinetically slower than the

Visualization: Fragmentation Pathway

The following diagram illustrates the competing decay channels for the molecular ion.

Figure 1: Mechanistic fragmentation pathway of 2-isopropyl-1,2,3,4-tetrahydroquinoxaline under EI conditions. The

Part 3: Comparative Analysis (The Alternatives)

To validate the identity of 2-iPr-THQ, it must be compared against structural analogs that drug developers might encounter during synthesis optimization.

Alternative A: 2-Methyl-1,2,3,4-tetrahydroquinoxaline

-

Difference: Methyl group instead of Isopropyl at C2.

-

Fragmentation Shift: The methyl radical (

) is less stable than the isopropyl radical. Consequently, the -

Result: The molecular ion (

) is more intense relative to the base peak compared to the isopropyl variant.

Alternative B: Quinoxaline (Aromatic)

-

Difference: Fully oxidized, aromatic heterocyclic ring.

-

Fragmentation Shift: Aromatic systems are highly stable (energy sink). They resist fragmentation.[5]

-

Result: Dominant

peak; very little fragmentation.

Comparative Data Table

| Feature | 2-Isopropyl-THQ (Target) | 2-Methyl-THQ (Analog) | Quinoxaline (Aromatic) |

| Molecular Ion ( | m/z 176 (Medium) | m/z 148 (High) | m/z 130 (Very High) |

| Base Peak (100%) | m/z 133 ( | m/z 133 ( | m/z 130 ( |

| Isopropyl (Fast) | Methyl (Slow) | N/A (No alkyl group) | |

| RDA Fragments | Present (Minor) | Present (Minor) | Absent (Ring too stable) |

| Diagnostic Ratio | High ( | Low ( | N/A |

Key Insight: The convergence of the base peak at m/z 133 for both the Methyl and Isopropyl variants confirms the common core structure (the tetrahydroquinoxaline skeleton minus the alkyl group). However, the loss mass (43 vs.[6] 15) is the diagnostic differentiator.

Part 4: Experimental Protocols

To replicate these profiles, the following self-validating protocols for GC-MS (Structural Elucidation) and LC-MS (Purity/Mass Check) are recommended.

Workflow 1: GC-MS for Structural Fingerprinting

-

Objective: Generate rich fragmentation data (EI) to confirm the position of the isopropyl group.

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Step-by-Step Protocol:

-

Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Derivatization is not required for THQs but can improve peak shape if tailing occurs (use MSTFA if needed).

-

Inlet: Split mode (20:1), Temperature 250°C.

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Ion Source (EI): 70 eV, 230°C.

-

Scan Range: m/z 40–300.

Workflow 2: LC-MS for Intact Mass Confirmation

-

Objective: Soft ionization (ESI) to confirm molecular weight without fragmentation.

-

Instrument: Triple Quadrupole or Q-TOF.

Step-by-Step Protocol:

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (

). -

Target Ion: Look for

.

Visualization: Analytical Workflow

Figure 2: Dual-stream analytical workflow comparing Hard Ionization (GC-MS) for fragmentation analysis vs. Soft Ionization (LC-MS) for molecular weight confirmation.

References

-

McLafferty, F. W., & Tureček, F. (1993).[7] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms in amines).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[5] (Reference for Retro-Diels-Alder mechanisms in heterocyclic compounds).

-

NIST Chemistry WebBook. Mass Spectra of Quinoxaline Derivatives. National Institute of Standards and Technology. (Source for comparative aromatic quinoxaline spectra). [Link]

-

V.A. Mamedov. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Comprehensive guide on Quinoxaline chemistry and characterization).

Sources

Safety Operating Guide

Safe Disposal and Management of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Executive Summary

This directive outlines the mandatory disposal procedures for 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (also known as 2-isopropyl-1,2,3,4-tetrahydroquinoxaline). As a chiral heterocyclic amine, this compound presents specific challenges regarding oxidative instability and potential acute toxicity .

Immediate Action Required:

-

Do NOT dispose of via sanitary sewer (sink).[1]

-

Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.

-

Segregate as "Basic Organic Waste" or "Toxic Organic Waste."

Chemical Profile & Hazard Assessment

To ensure a self-validating safety system, researchers must understand the nature of the waste before disposal. This compound is a secondary amine derivative of quinoxaline.

Critical Hazard Data

| Property | Specification | Operational Implication |

| Chemical Class | Heterocyclic Secondary Amine | Basic pH; incompatible with acids/oxidizers. |

| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glass; requires solvent rinsing. |

| Reactivity | Oxidatively Unstable | Will darken/tar upon air exposure. Waste containers must be sealed tightly.[2] |

| Toxicity Profile | Acute Tox. 3 (Oral) ; Irritant | Treat as high-hazard toxic waste. Double-gloving recommended. |

| RCRA Status | Non-Listed (Characteristic) | Dispose based on characteristics (Toxicity/Ignitability). |

Senior Scientist Insight: Tetrahydroquinoxalines are notorious for "browning" (oxidation) over time. If you observe a waste container turning dark brown/black after adding this compound, it is a sign of oxidative degradation. While generally not explosive, this degradation can generate heat or pressure in sealed vessels if mixed with incompatible oxidizers.

Pre-Disposal Stabilization Protocol

Standard Operating Procedure (SOP) for preparing the waste stream.

Objective: Neutralize immediate reactivity risks before the waste enters the central accumulation area.

-

Quenching (If Reactive): If the compound was used as a reagent in a reaction mixture (e.g., with hydrides), ensure the reaction is fully quenched with methanol or water before declaring it waste.

-

Dilution: Do not dispose of the neat (pure) compound directly into a bulk waste drum if possible. Dilute with a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate) to <10% concentration to mitigate localized heating.

-

Container Selection: Use Amber Glass or HDPE containers. Avoid metal cans if the waste stream is corrosive (pH > 12.5), though this is rare for this specific derivative.

Step-by-Step Disposal Workflow

Waste Stream Segregation

Proper segregation is the primary defense against unexpected laboratory incidents.

-

Stream A: Solid Waste (Contaminated Debris)

-

Items: Gloves, paper towels, weighing boats, solid residue.

-

Action: Place in a clear, 6-mil polyethylene bag. Label as "Hazardous Waste - Solid Debris (Toxic)."

-

Disposal: Incineration via EHS contractor.

-

-

Stream B: Liquid Waste (Solutions)

-

Composition: Compound dissolved in organic solvents (MeOH, DCM, EtOAc).

-

Action: Segregate based on the solvent carrier.

-

Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

-

Non-Halogenated: If dissolved in Methanol, Acetone, or Ethyl Acetate.

-

-

pH Check: Ensure the waste stream pH is between 4 and 10. If highly basic, note this on the label.

-

Labeling Requirements (RCRA Compliance)

Every container must carry a hazardous waste tag containing:

-

Full Chemical Name: "2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline" (No abbreviations).

-

Hazard Checkbox: [x] Toxic, [x] Irritant.

Decision Logic Diagram

The following workflow illustrates the decision process for disposing of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline.

Figure 1: Decision tree for segregating tetrahydroquinoxaline waste streams based on physical state and solvent compatibility.

Regulatory Framework & Compliance

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed" waste (P or U list). However, the generator must determine if it exhibits hazardous characteristics [1].

-

Characteristic of Ignitability (D001): Applicable if the waste is in a solvent with a flash point < 140°F (60°C).[3]

-

Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify the waste as Toxic based on the SDS data for the class of tetrahydroquinoxalines (Acute Tox 3) [2].

Satellite Accumulation Areas (SAA)

-

Closed Container Rule: The container must remain closed at all times except when adding waste. This is critical for this compound to prevent oxidation and odor release [3].

-

Headspace: Leave 10% headspace to allow for expansion, especially if the waste contains volatile solvents.

Emergency Contingency: Spill Response

Scenario: A 100mL bottle of neat 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline shatters on the floor.

-

Evacuate & Ventilate: Clear the immediate area. Amine vapors can be irritating.[4][5]

-

PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.

-

Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[6] Do NOT use paper towels initially, as high concentrations of amines can react exothermically with cellulose or be flammable.

-

Cleanup: Scoop the absorbed material into a wide-mouth jar.

-

Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize the basic amine residue, then wash with soap and water.

References

-

U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8][9] National Academies Press.[1][7] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][10] Retrieved from [Link]

Sources

- 1. vumc.org [vumc.org]

- 2. fishersci.com [fishersci.com]

- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]

- 10. fishersci.com [fishersci.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.